(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester

EGFR kinase inhibition Quinazoline-based inhibitors Medicinal chemistry SAR

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS 1187928-37-5) is a tertiary N-methyl-N-Boc-protected aniline derivative bearing a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. This specific substitution pattern confers distinct steric and electronic properties that differentiate it from closely related regioisomeric and halogen-variant building blocks.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 1187928-37-5
Cat. No. B1446929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
CAS1187928-37-5
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-9-10(14)7-6-8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3
InChIKeyOGZGAMPNJQYFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS 1187928-37-5)


(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester (CAS 1187928-37-5) is a tertiary N-methyl-N-Boc-protected aniline derivative bearing a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring [1]. This specific substitution pattern confers distinct steric and electronic properties that differentiate it from closely related regioisomeric and halogen-variant building blocks. The compound is primarily employed as a protected amine intermediate in multi-step organic syntheses, particularly in medicinal chemistry programs targeting kinase inhibitors and immuno-oncology agents where the precise orientation of the bromine and methyl substituents is critical for downstream biological activity [2].

Why Generic Substitution of (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester Leads to Potency Loss or Synthetic Failure


The precise positioning of the bromine atom at the 3-position and the methyl group at the 2-position on the phenyl ring is not arbitrary; it directly determines the compound's utility in both synthetic and biological contexts. In medicinal chemistry programs, substitution with the 3-bromo-4-methyl regioisomer has been shown to reduce EGFR kinase inhibitory potency by approximately 53% [1]. In cross-coupling chemistry, the ortho-methyl group adjacent to the bromine creates a sterically congested environment that enables asymmetric Suzuki-Miyaura transformations with high enantioselectivity—a feature absent in analogs lacking the 3-bromo-2-methyl arrangement [2]. Furthermore, the compound serves as a documented key intermediate in the synthesis of PD-1/PD-L1 inhibitors currently under clinical investigation for cancer treatment, where alternative substitution patterns fail to yield the correct pharmacophore geometry [3]. These quantitative and application-specific differences make generic in-class substitution scientifically indefensible without rigorous re-validation.

Quantitative Differentiation Evidence for (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester Against Closest Analogs


3-Bromo-2-methyl vs. 3-Bromo-4-methyl: 2.1-Fold Superior EGFR Kinase Inhibition in Identical Assay

In a head-to-head comparison within the same 6,7-dialkoxyquinoline-3-carbonitrile scaffold and identical DELFIA/time-resolved fluorometry assay, the compound bearing the 3-bromo-2-methylphenyl group (derived from the title compound scaffold) exhibited an IC50 of 840 nM against EGFR kinase autophosphorylation. In contrast, the 3-bromo-4-methylphenyl regioisomer analog demonstrated a significantly weaker IC50 of 1790 nM [1]. This represents a 2.1-fold improvement in potency attributable solely to the position of the methyl substituent on the phenyl ring.

EGFR kinase inhibition Quinazoline-based inhibitors Medicinal chemistry SAR

Asymmetric Suzuki-Miyaura Coupling: 3-Bromo-2-methyl Substituent Enables Up to 88% Enantioselectivity for Chiral Biaryl Synthesis

The 3-bromo-2-methylphenyl substitution pattern, featuring an ortho-methyl group adjacent to the bromine, creates a unique steric environment that facilitates Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions. Published methodology utilizing 3-methyl-2-bromophenylamide substrates (direct analogs of the N-deprotected title compound) achieved axially chiral biaryl products in up to 99% yield with enantioselectivities reaching 88% ee under mild conditions [1]. This level of asymmetric induction is critically dependent on the steric congestion imposed by the ortho-substituent adjacent to the reactive bromide center—a feature not available with 4-bromo-2-methyl, 3-bromo-4-methyl, or 3-bromophenyl (non-methylated) analogs.

Asymmetric catalysis Suzuki-Miyaura cross-coupling Atropisomer synthesis

Computed Lipophilicity: LogP of 4.68 Provides Quantitative Differentiation from 3-Bromo-4-methyl Regioisomer (XLogP3 = 3.50)

The target compound (3-bromo-2-methyl substitution) exhibits a computed LogP of 4.68 (ChemSrc database) , whereas the 3-bromo-4-methyl regioisomer (CAS 877064-95-4) displays an XLogP3 of 3.50 (PubChem/Aladdin) . This difference of ~1.2 log units—corresponding to approximately a 16-fold difference in octanol-water partition coefficient—indicates substantially higher lipophilicity for the 2-methyl isomer. The elevated lipophilicity results from intramolecular shielding of the polar carbamate group by the ortho-methyl substituent, reducing aqueous solvation and potentially enhancing membrane permeability.

Lipophilicity Physicochemical profiling Drug-likeness prediction

Documented Key Intermediate in Clinical-Stage PD-1/PD-L1 Inhibitor Synthesis with In-Water Scalable Process Validation

A 2025 publication in Synlett explicitly identifies the 3-bromo-2-methylphenyl moiety as the essential building block for constructing [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol, a key intermediate in the synthesis of a PD-1/PD-L1 protein–protein interaction inhibitor currently under clinical investigation for cancer treatment [1]. The authors developed an in-water, micellar-mediated benzoxazole cyclization process specifically optimized for this scaffold, demonstrating comparable yields to previously reported organic-solvent-based methods while enabling scalable, eco-friendly production. Alternative regioisomeric bromo-methylphenyl building blocks would generate benzoxazole intermediates with altered geometries incompatible with the PD-L1 binding pharmacophore.

Immuno-oncology PD-1/PD-L1 inhibitors Scalable synthesis

Recommended Application Scenarios for (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring EGFR Potency Above the 1 µM Threshold

For medicinal chemistry teams developing quinazoline- or quinoline-based kinase inhibitors targeting EGFR, the 3-bromo-2-methyl substitution pattern delivers sub-micromolar activity (IC50 = 840 nM) that the 3-bromo-4-methyl regioisomer cannot achieve (IC50 = 1790 nM). Procurement of CAS 1187928-37-5 provides a direct entry point to the more potent scaffold, avoiding the ~53% potency penalty incurred with the 4-methyl analog [1].

Synthesis of Axially Chiral Atropisomers via Asymmetric Suzuki-Miyaura Coupling

The ortho-methyl group adjacent to the bromine atom creates sufficient steric congestion to enable Pd-catalyzed asymmetric Suzuki-Miyaura couplings with enantioselectivities up to 88% ee [1]. This scenario is particularly valuable for groups synthesizing atropisomeric drug candidates or chiral ligands where the 3-bromo-2-methylphenyl moiety serves as a pro-chiral building block that regioisomeric bromo-methylphenyl compounds cannot replicate.

PD-1/PD-L1 Immuno-Oncology Drug Development with Established Synthetic Route Precedent

CAS 1187928-37-5 is the documented precursor to a clinical-stage PD-1/PD-L1 inhibitor benzoxazole key intermediate, with a published in-water scalable cyclization protocol already developed [1]. Selecting this compound allows synthetic chemistry teams to leverage an existing, validated route rather than developing de novo methodology for alternative building blocks, reducing route scouting timelines.

Physicochemical Property Optimization Where Elevated Lipophilicity (LogP ~4.7) Is Desired

When a program's design hypothesis requires higher membrane permeability or increased lipophilicity relative to common analogs, the 3-bromo-2-methyl scaffold provides a predicted LogP of 4.68—approximately 16-fold higher than the 3-bromo-4-methyl regioisomer (XLogP3 = 3.50) [1] . This quantitative difference enables rational selection for permeability-critical projects without introducing additional structural modifications.

Quote Request

Request a Quote for (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.